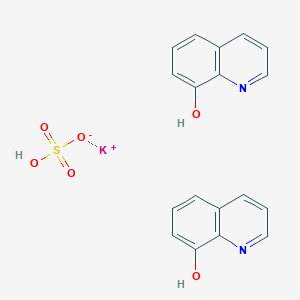
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bis(8-hydroxyquinolyl) compounds involves various chemical processes, aiming to achieve specific molecular structures with desired properties. For instance, the synthesis of related bis(8-hydroxyquinoline) compounds like Bis(2-methyl-8-hydroxyquinoline) Gallium Chloride (GaMq2Cl) has been reported, where it was characterized by X-ray crystallography, indicating a method that could potentially be adapted for the synthesis of bis(8-hydroxyquinolyl) sulphate, monopotassium salt (Liu-qing Chen et al., 2011).
Molecular Structure Analysis
The molecular structure of bis(8-hydroxyquinolyl) compounds is often analyzed using techniques like X-ray diffraction, providing detailed insights into their crystalline structure and atomic arrangement. For example, studies on bis(8-hydroxyquinolinium) tetrachlorocadmate(II) reveal its crystallization in a monoclinic space group, indicating the complex nature of such compounds' molecular arrangements (W. Amamou et al., 2015).
Chemical Reactions and Properties
Research has also explored the chemical reactions and properties of bis(8-hydroxyquinolyl) compounds, focusing on their behavior in different chemical environments. The hydrolysis of bis(8-hydroxyquinoline) phosphate in the absence and presence of metal ions provides insights into the reactivity of these compounds under various conditions, highlighting their potential for diverse chemical applications (K. Browne & T. C. Bruice, 1992).
Physical Properties Analysis
The physical properties of bis(8-hydroxyquinolyl) sulphate, monopotassium salt, such as its thermal stability, solubility, and fluorescence, are crucial for its application in different fields. Studies on related compounds demonstrate these properties, providing a foundation for understanding the physical characteristics of the target compound (Liu-qing Chen et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various substances, play a significant role in the application of bis(8-hydroxyquinolyl) sulphate, monopotassium salt. Research on similar compounds offers insights into their chemical behavior, contributing to the broader understanding of how such compounds can be utilized effectively (K. Browne & T. C. Bruice, 1992).
科学的研究の応用
- Summary of the Application : 8-hydroxyquinoline derivatives, such as 7-pyrrolidinomethyl-8-hydroxyquinoline, 7-morpholinomethyl-8-hydroxyquinoline, and 7-diethylaminomethyl-8-hydroxyquinoline, have been synthesized and evaluated for their cytotoxic activity against human cancer cells .
- Methods of Application or Experimental Procedures : These compounds were synthesized by reacting 8-hydroxyquinoline with various secondary amines and formaldehyde. The cytotoxic activity of these compounds was then determined using the National Cancer Institute in-vitro cancer cell line panel .
- Results or Outcomes : These compounds exhibited substantial cytotoxic activity against leukemia. The log concentration of these compounds that inhibited 50% of 60 cell lines’ growth were —4·81M, —5·09M, and —5·35M, respectively . Further in-vivo testing was selected for 7-pyrrolidinomethyl-8-hydroxyquinoline .
特性
CAS番号 |
15077-57-3 |
|---|---|
製品名 |
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt |
分子式 |
C9H7NO.K.HO4S |
分子量 |
426.5 g/mol |
IUPAC名 |
potassium;hydrogen sulfate;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |
InChIキー |
UBNZCPOURPEUMB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
正規SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
その他のCAS番号 |
15077-57-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



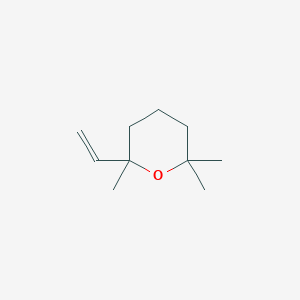
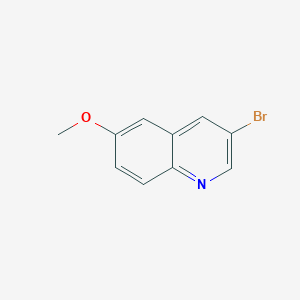
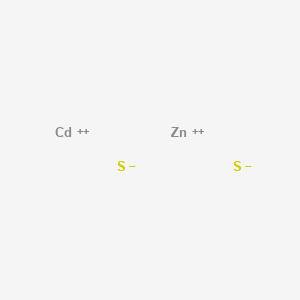
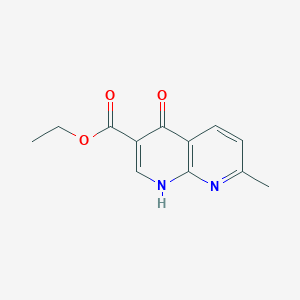
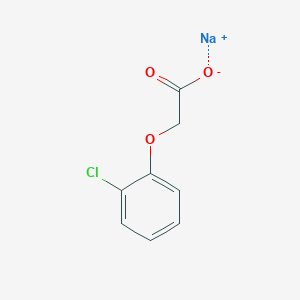
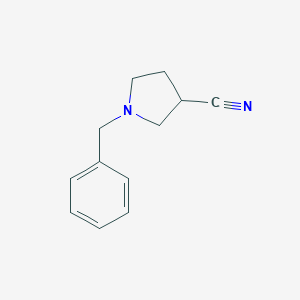
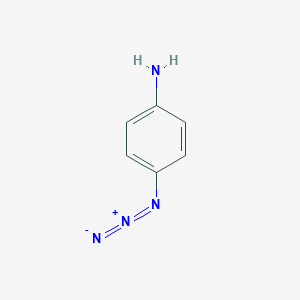
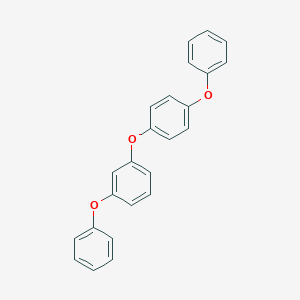
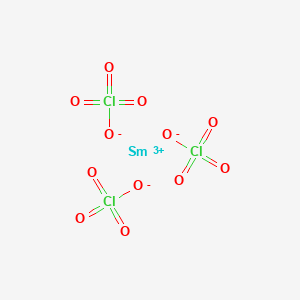

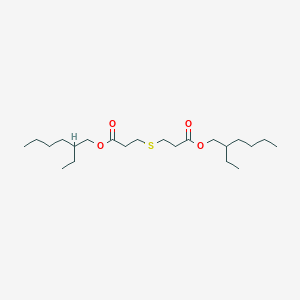
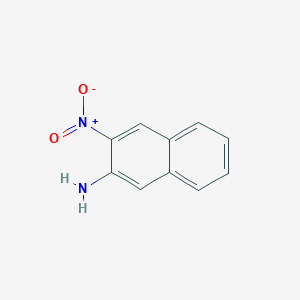

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)